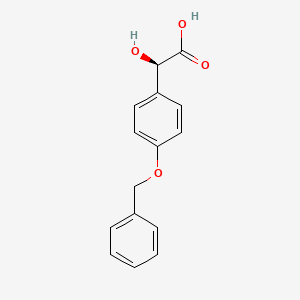
(R)-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C15H14O4. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Benzylation: The hydroxyl group of 4-hydroxybenzaldehyde is protected by benzylation, forming 4-(benzyloxy)benzaldehyde.
Aldol Reaction: The benzaldehyde undergoes an aldol reaction with a suitable aldehyde or ketone to form the corresponding aldol product.
Oxidation: The aldol product is then oxidized to form the desired ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid.
Industrial Production Methods
Industrial production methods for ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ®-2-(4-(benzyloxy)phenyl)-2-oxoacetic acid.
Reduction: Formation of ®-2-(4-(benzyloxy)phenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and hydroxyacetic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid: The enantiomer of the compound with similar chemical properties but different biological activities.
4-(benzyloxy)phenylacetic acid: Lacks the hydroxy group, leading to different reactivity and applications.
2-(4-(benzyloxy)phenyl)acetic acid: Similar structure but without the hydroxy group, affecting its chemical behavior.
Uniqueness
®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid is unique due to its chiral nature and the presence of both benzyloxy and hydroxyacetic acid functional groups. This combination imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H14O4 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H14O4/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18)/t14-/m1/s1 |
Clé InChI |
ONUIVMPUJMCSLI-CQSZACIVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



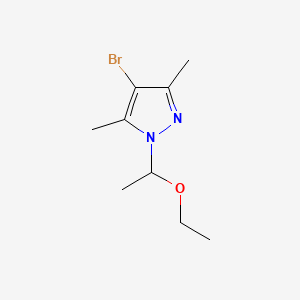
![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
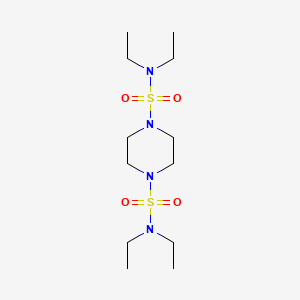
![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)
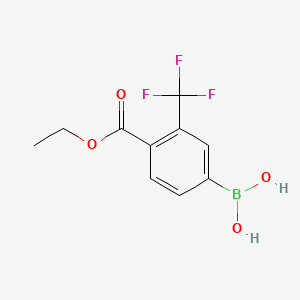

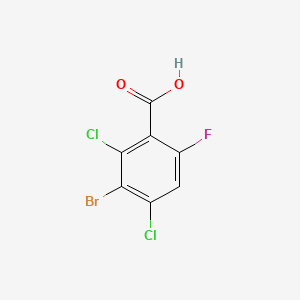
![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
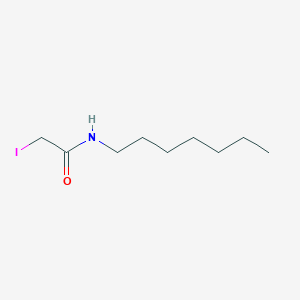

![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)

